molecular formula C12H18BClN2O3 B1446158 (3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704074-12-3

(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid

Cat. No. B1446158
M. Wt: 284.55 g/mol
InChI Key: WMVOMLUPFBGRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C12H18BClN2O3 and a molecular weight of 284.55 . It is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C12H18BClN2O3. It contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a piperazine ring through an ethoxy linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (284.55) and its molecular formula (C12H18BClN2O3) . Other properties such as melting point, boiling point, and density are not specified in the available resources .

properties

IUPAC Name

[3-chloro-4-(2-piperazin-1-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClN2O3/c14-11-9-10(13(17)18)1-2-12(11)19-8-7-16-5-3-15-4-6-16/h1-2,9,15,17-18H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVOMLUPFBGRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCNCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182115
Record name Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid

CAS RN

1704074-12-3
Record name Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-[2-(1-piperazinyl)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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